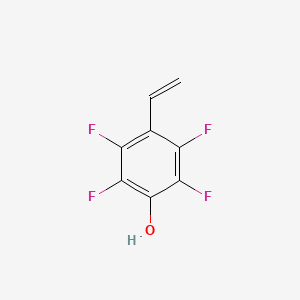

4-Hydroxy-2,3,5,6-tetrafluorostyrene

描述

Synthesis Analysis

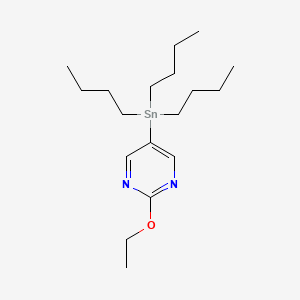

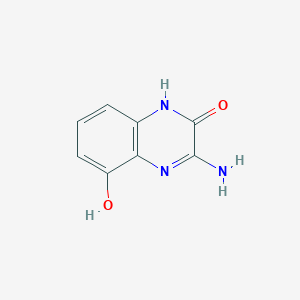

The synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene involves two stages . In the first stage, 2,3,4,5,6-pentafluorostyrene is reacted with potassium hydroxide in tert-butyl alcohol for 2 hours under reflux . In the second stage, the reaction mixture is treated with hydrogen chloride in water and tert-butyl alcohol at 20°C .Molecular Structure Analysis

The molecular formula of 4-Hydroxy-2,3,5,6-tetrafluorostyrene is C8H4F4O . It contains a total of 17 atoms: 4 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 4 Fluorine atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis

4-Hydroxy-2,3,5,6-tetrafluorostyrene has a molecular weight of 192.11 g/mol . The boiling point and density are predicted to be 165.7±35.0 °C and 1.470±0.06 g/cm3, respectively .科学研究应用

-

Polymer Industry

- Application : 4-Hydroxy-2,3,5,6-tetrafluorostyrene (HTFS) is a derivative of styrene, a widely used monomer in the polymer industry. The presence of fluorine atoms in HTFS enhances its chemical stability and biological activity, making it a promising candidate for various applications in scientific research.

-

Synthesis of New Ligands

- Application : A related compound, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, may be used in the preparation of new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate .

- Methods : This involves combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .

-

Single Lithium-Ion Conducting Polymers

- Application : 4-Hydroxy-2,3,5,6-tetrafluorostyrene can be used to create single lithium-ion conducting polymers, which are of significant interest as electrolyte materials to improve the safety and performance of energy storage devices .

- Methods : The copolymers were synthesized by atom transfer radical polymerisation (ATRP) of 2,3,4,5,6-pentafluorostyrene from polyether macroinitiators, followed by quantitative thiolation using NaSH and subsequent oxidation to form the sulfonate anions .

- Results : Above the polyether melting point, PEO-based block copolymers showed the highest conductivity, close to 1.4 × 10 −5 S cm −1 at 60 °C, while at lower temperatures, the PEOPO materials reached the highest conductivity, nearly 1.5 × 10 −6 S cm −1 at 20 °C .

-

High-Temperature Proton Exchange Membrane Fuel Cells

- Application : A related compound, poly(2,3,5,6-tetrafluorostyrene-4-phosphonic acid) (PWN), has been used as a proton conductor in high-temperature proton exchange membrane fuel cells (HT-PEMFCs) .

- Results : The specific results or outcomes obtained would depend on the specific fuel cell design and its intended use. Generally, the goal in using these polymers in HT-PEMFCs is to create fuel cells that can operate at higher temperatures, which brings several advantages, such as increased tolerance to contaminants, more affordable catalysts, and operations without liquid water .

-

Flavorings in Animal Feed

- Application : A related compound, 4-hydroxy-2,5-dimethylfuran-3(2H)-one, is used as a flavoring for all animal species .

- Results : The specific results or outcomes obtained would depend on the specific animal species and the intended use. Generally, the goal in using these flavorings in animal feed is to improve the palatability of the feed .

-

Aroma Chemicals in Fruits

- Application : A related compound, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®), and its methyl ether 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) are important aroma chemicals and are considered key flavor compounds in many fruits .

- Methods : In fruits, 2,5-dimethyl-3(2H)-furanones are synthesized by a series of enzymatic steps .

- Results : Due to their attractive sensory properties, they are highly appreciated by the food industry .

安全和危害

属性

IUPAC Name |

4-ethenyl-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2,13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJELNCULMQLNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C(=C1F)F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619624 | |

| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2,3,5,6-tetrafluorostyrene | |

CAS RN |

385422-30-0 | |

| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)

![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)

![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)